molecular formula C10H8BrNO2 B6358483 5-(5-bromo-2-methoxyphenyl)oxazole CAS No. 1091618-40-4

5-(5-bromo-2-methoxyphenyl)oxazole

Cat. No.: B6358483
CAS No.: 1091618-40-4
M. Wt: 254.08 g/mol
InChI Key: TWDAORLIUMRONH-UHFFFAOYSA-N
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Description

5-(5-bromo-2-methoxyphenyl)oxazole is a heterocyclic compound with the molecular formula C10H8BrNO2. It is a derivative of oxazole, a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-bromo-2-methoxyphenyl)oxazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(5-bromo-2-methoxyphenyl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the oxazole compound .

Mechanism of Action

The mechanism of action of 5-(5-bromo-2-methoxyphenyl)oxazole is not well-documented. like other oxazole derivatives, it is likely to interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3´-pyridyl)-5-phenyloxazole
  • 2,5-diphenyloxazole
  • Aleglitazar
  • Ditazole
  • Mubritinib
  • Oxaprozin

Uniqueness

5-(5-bromo-2-methoxyphenyl)oxazole is unique due to the presence of the bromine and methoxy groups, which can influence its reactivity and biological activity. These substituents can affect the compound’s electronic properties, making it distinct from other oxazole derivatives .

Properties

IUPAC Name

5-(5-bromo-2-methoxyphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-13-9-3-2-7(11)4-8(9)10-5-12-6-14-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDAORLIUMRONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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